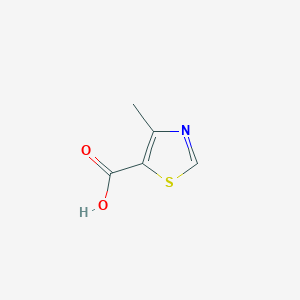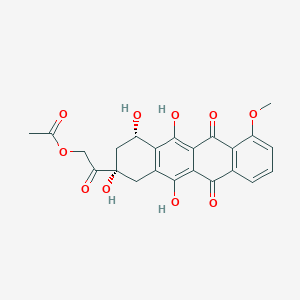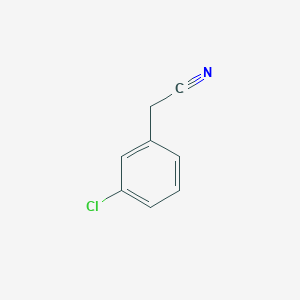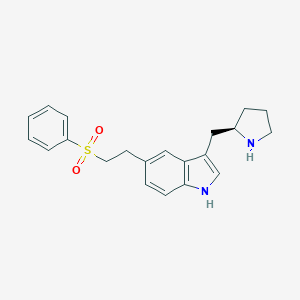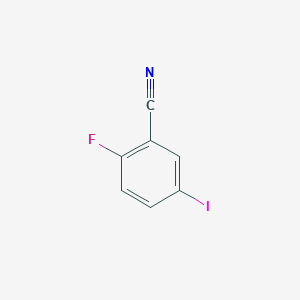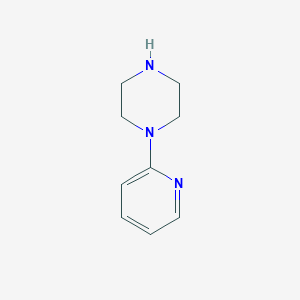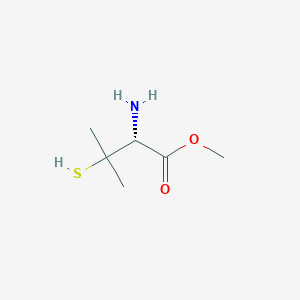
methyl (2R)-2-amino-3-methyl-3-sulfanylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2R)-2-amino-3-methyl-3-sulfanylbutanoate, also known as methionine sulfoximine (MSO), is a synthetic amino acid analogue that has been widely used in scientific research. MSO is a potent inhibitor of glutamine synthetase, an enzyme that plays a crucial role in the metabolism of glutamine, an important amino acid in many biological processes.
作用机制
MSO acts as a potent inhibitor of glutamine synthetase, binding to the active site of the enzyme and preventing it from catalyzing the conversion of glutamate and ammonia to glutamine. This results in a decrease in the intracellular levels of glutamine, which can have a variety of effects on cellular metabolism and function.
生化和生理效应
MSO has been shown to have a variety of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and alteration of gene expression. MSO has also been found to have neurotoxic effects, particularly in the central nervous system, where it can lead to the accumulation of glutamate and subsequent excitotoxicity.
实验室实验的优点和局限性
MSO has several advantages for use in lab experiments, including its potency as an inhibitor of glutamine synthetase, its ability to selectively target glutamine metabolism, and its relatively low cost. However, MSO also has some limitations, including its potential toxicity and the need for careful handling and storage.
未来方向
There are several potential future directions for research involving MSO, including the development of new drugs that target glutamine metabolism, the exploration of MSO's effects on other cellular pathways and processes, and the investigation of MSO's potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to better understand the mechanisms underlying MSO's neurotoxic effects and to develop strategies to mitigate these effects.
合成方法
MSO can be synthesized by the reaction of methyl (2R)-2-amino-3-methyl-3-sulfanylbutanoate with hydroxylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with sulfuric acid to obtain MSO.
科学研究应用
MSO has been used in various scientific research applications, including studies on the metabolism of glutamine, the regulation of gene expression, and the development of new drugs. MSO has been found to be particularly useful in studying the role of glutamine in cancer cells, as cancer cells are known to have an increased dependence on glutamine for their growth and survival.
属性
CAS 编号 |
149207-23-8 |
|---|---|
产品名称 |
methyl (2R)-2-amino-3-methyl-3-sulfanylbutanoate |
分子式 |
C6H13NO2S |
分子量 |
163.24 g/mol |
IUPAC 名称 |
methyl (2R)-2-amino-3-methyl-3-sulfanylbutanoate |
InChI |
InChI=1S/C6H13NO2S/c1-6(2,10)4(7)5(8)9-3/h4,10H,7H2,1-3H3/t4-/m1/s1 |
InChI 键 |
FIXGPNLTDAUQQF-SCSAIBSYSA-N |
手性 SMILES |
CC(C)([C@@H](C(=O)OC)N)S |
SMILES |
CC(C)(C(C(=O)OC)N)S |
规范 SMILES |
CC(C)(C(C(=O)OC)N)S |
同义词 |
L-Valine, 3-mercapto-, methyl ester (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



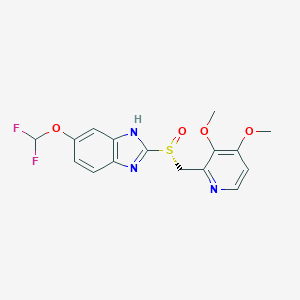
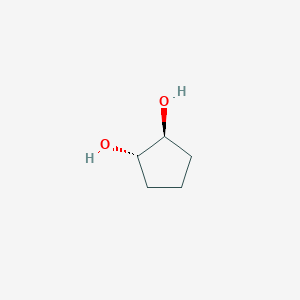
![1-(2-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128439.png)
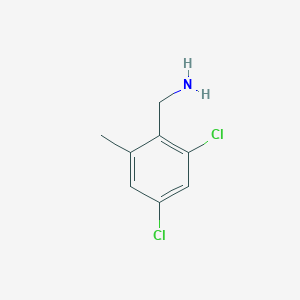
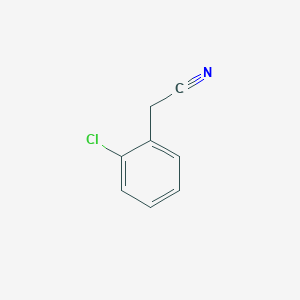
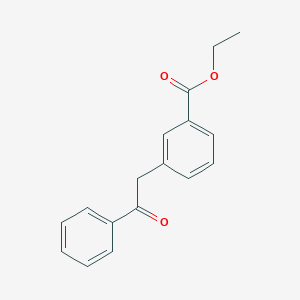
![1-(3-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128472.png)
